

Physical properties of Anhydrolutein III (solubility, melting point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anhydrolutein III*

Cat. No.: *B1148411*

[Get Quote](#)

Anhydrolutein III: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Anhydrolutein III**, focusing on its solubility and melting point. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this carotenoid. Due to the limited availability of experimental data specifically for **Anhydrolutein III**, this guide also incorporates data from closely related "Anhydrolutein" compounds and general principles of carotenoid chemistry to provide a thorough understanding.

Melting Point

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. For Anhydrolutein, a melting point has been reported for a compound with the CAS Registry Number 752-29-4. While not explicitly designated as **Anhydrolutein III** in all public databases, the chemical name associated with this entry, (3R)-3',4'-Didehydro-β,β-caroten-3-ol, is consistent with the structure of an Anhydrolutein isomer.

Compound	CAS Number	Melting Point (°C)
Anhydrolutein	752-29-4	140 - 142 [1]

Note: It is crucial for researchers to confirm the isomeric identity of their specific Anhydrolutein sample when comparing experimental values.

Solubility

Quantitative solubility data for **Anhydrolutein III** in various organic solvents is not readily available in published literature. However, based on the general characteristics of carotenoids, a qualitative and estimated quantitative solubility profile can be established. Carotenoids are lipophilic molecules, and their solubility is largely dictated by the polarity of the solvent.

General Solubility Profile:

- High Solubility: Expected in non-polar and slightly polar organic solvents such as chloroform, dichloromethane, carbon disulfide, benzene, and tetrahydrofuran (THF).
- Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and diethyl ether.
- Low to Negligible Solubility: Expected in polar solvents such as ethanol, methanol, and acetonitrile.
- Insoluble: In water.

For a closely related carotenoid, lutein, some quantitative solubility data is available and can serve as a useful reference point for estimating the solubility of **Anhydrolutein III**.

Solvent	Lutein Solubility (approximate)
Tetrahydrofuran	High[2]
Chloroform	~5 mg/mL
Dimethylformamide (DMF)	~10 mg/mL
Dimethyl sulfoxide (DMSO)	~5 mg/mL
Acetone	0.35 mg/mL[3]
Ethanol	0.02 mg/mL[3]
Methanol	0.02 mg/mL[3]
Hexane	Low[2]

Given the structural similarities, the solubility of **Anhydrolutein III** is expected to follow a similar trend.

Experimental Protocols

Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point of a crystalline organic compound like **Anhydrolutein III**.

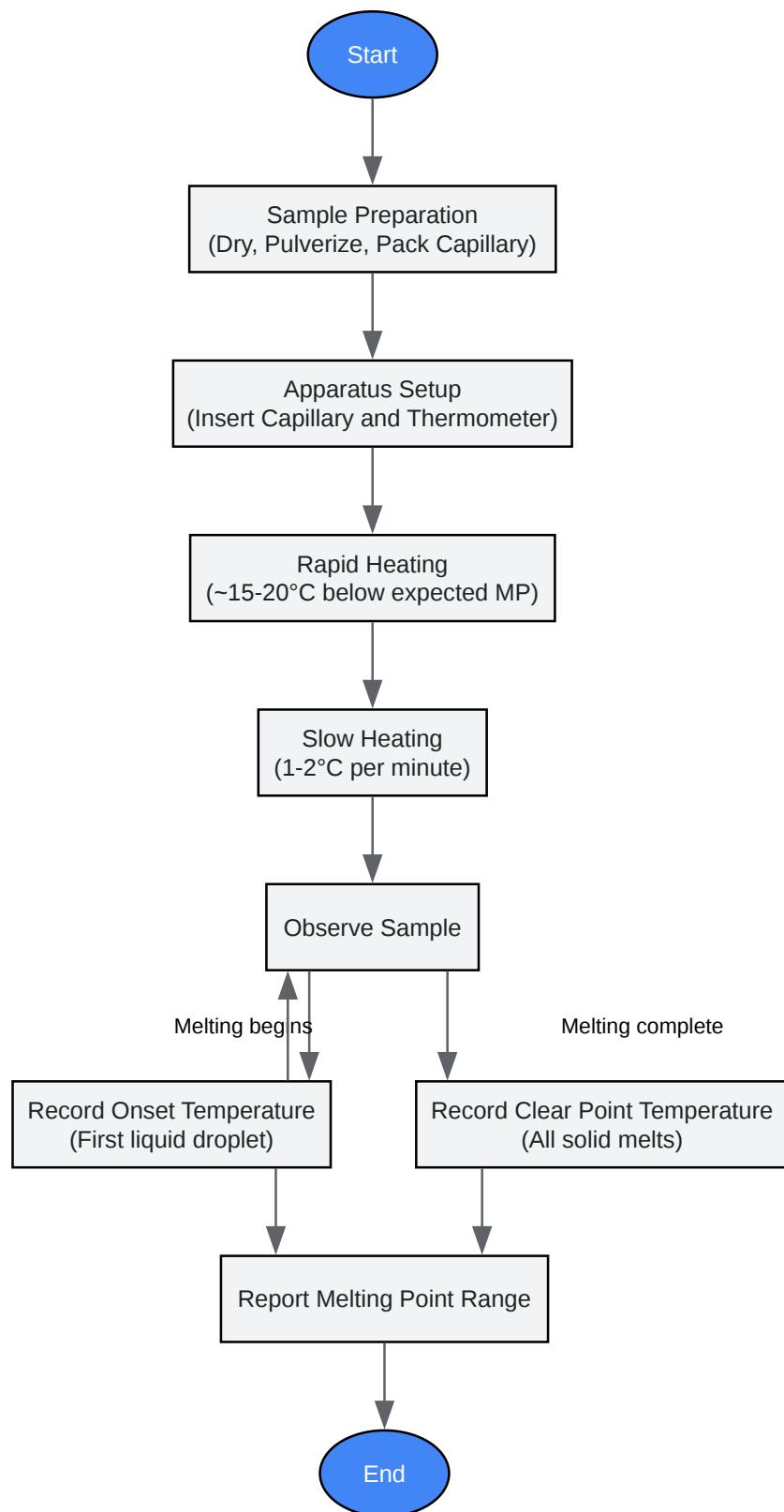
Methodology:

- Sample Preparation:
 - Ensure the **Anhydrolutein III** sample is pure and completely dry.
 - Finely powder a small amount of the crystalline sample.
 - Introduce the powdered sample into a capillary tube (sealed at one end) by tapping the open end into the powder.
 - Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

- Apparatus Setup:
 - Use a calibrated melting point apparatus.
 - Insert the capillary tube containing the sample into the heating block of the apparatus.
 - Place a calibrated thermometer in the designated port.
- Measurement:
 - Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting).
 - Record the temperature at which the last crystal melts (the clear point).
 - The melting point is reported as the range between these two temperatures.

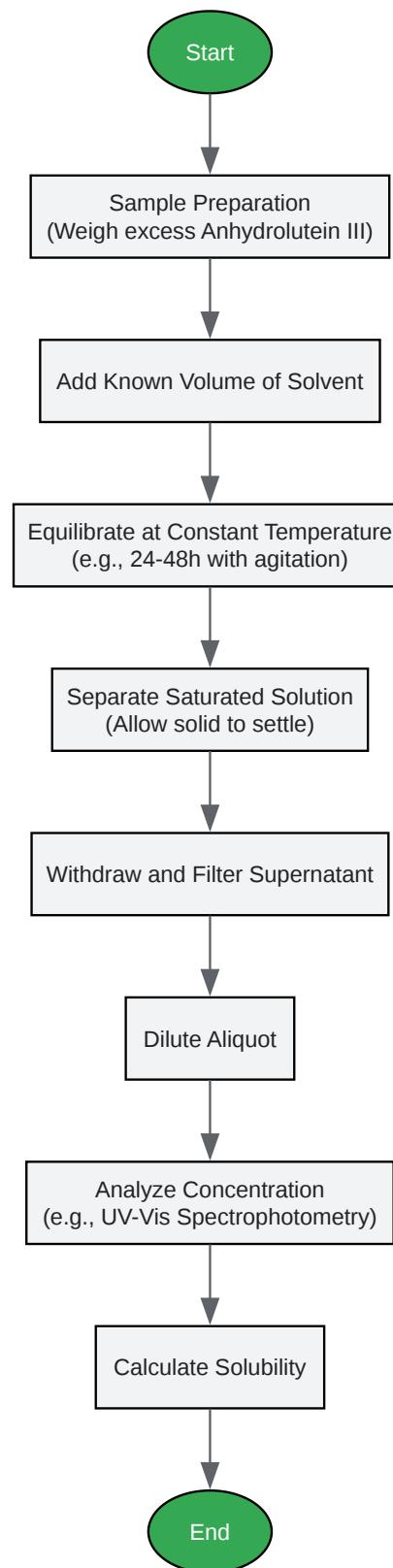
Solubility Determination (Isothermal Saturation Method)

This protocol describes a common method for determining the solubility of a compound in a specific solvent at a constant temperature.


Methodology:

- Sample Preparation:
 - Accurately weigh an excess amount of crystalline **Anhydrolutein III**.
 - Transfer the weighed sample into a vial or flask.
- Equilibration:
 - Add a known volume of the desired organic solvent to the vial.

- Seal the vial to prevent solvent evaporation.
- Place the vial in a constant temperature shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Sample Analysis:
 - After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.
 - Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe fitted with a filter (to prevent cooling and precipitation of the solute).
 - Accurately dilute the aliquot with a known volume of the same solvent.
 - Determine the concentration of **Anhydrolutein III** in the diluted solution using a suitable analytical technique, such as UV-Visible spectrophotometry, by measuring the absorbance at its λ_{max} and using a pre-determined calibration curve.
- Calculation:
 - Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of **Anhydrolutein III** in that solvent at the specified temperature.


Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of Anhydrolutein III (solubility, melting point)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1148411#physical-properties-of-anhydrolutein-iii-solubility-melting-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com